
Ethyl 6-chloro-4-(methylamino)nicotinate
Overview
Description
Ethyl 6-chloro-4-(methylamino)nicotinate (CAS: 449811-28-3) is a substituted nicotinate ester featuring a chloro group at position 6 and a methylamino substituent at position 4 of the pyridine ring. Its IUPAC name is ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and acetylcholinesterase modulators. Its synthesis typically involves nucleophilic substitution of 4,6-dichloronicotinate derivatives with methylamine under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-(methylamino)nicotinate typically involves the reaction of ethyl 4,6-dichloronicotinate with methylamine hydrochloride salt in the presence of diisopropylethylamine. The reaction mixture is heated at 70°C overnight to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-(methylamino)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl 6-chloro-4-(methylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-(methylamino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acid receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 6-chloro-4-(methylamino)nicotinate with analogs differing in substituents at positions 4 and 6 of the nicotinate scaffold.
Substitution at Position 4: Amino Group Variants
Methyl 6-chloro-4-(isopropylamino)nicotinate
- Structure: Replaces the methylamino group with isopropylamino.
- Synthesis : Prepared via reaction of 4,6-dichloronicotinate with isopropylamine at 60°C in THF, yielding 77% .
- Key Difference: The bulkier isopropyl group may reduce metabolic clearance compared to the methylamino analog, though this requires experimental validation.
Ethyl 6-chloro-4-((2-hydroxypropyl)amino)nicotinate (CAS: 1800559-47-0)
- Structure: Features a hydroxypropylamino substituent at position 3.
Ethyl 4-amino-6-chloronicotinate
- Structure: Lacks the methyl group on the amino substituent.
- Synthesis: Derived from ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate via TFA-mediated deprotection (76% yield) .
- Reactivity: The free amino group increases susceptibility to further functionalization, such as acylation or alkylation.
Substitution at Position 6: Functional Group Variations
Ethyl 6-acetyl-5-chloronicotinate (CAS: 1429182-81-9)
- Structure : Replaces the chloro group with an acetyl group at position 4.
Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 36052-25-2)
- Structure: Substitutes chloro with an aminomethyl group.
- Application : The protonated amine enhances water solubility, making it suitable for formulations requiring high bioavailability .
Combined Substituent Modifications
Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate
- Structure: Incorporates a benzylpiperidinylmethylamino group at position 6 and a cyano group at position 4.
- Synthesis Yield: 74% via nucleophilic substitution of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate .
- Biological Relevance: The cyano and phenyl groups enhance interactions with hydrophobic enzyme pockets, as seen in acetylcholinesterase inhibitors .
Physicochemical and Metabolic Properties
Partition and Diffusion Coefficients
Studies on ethyl nicotinate derivatives (e.g., ethyl nicotinate and nicotinic acid) demonstrate that substituents significantly influence skin permeability and metabolism. For instance:
- Ethyl nicotinate exhibits a higher partition coefficient into the stratum corneum compared to its metabolite, nicotinic acid, due to its ester moiety .
- Methylamino vs. Hydroxypropylamino: The methylamino group in the target compound likely reduces polarity compared to hydroxypropylamino analogs, impacting diffusion rates through biological membranes .
Biological Activity
Ethyl 6-chloro-4-(methylamino)nicotinate is a compound belonging to the nicotinic acid derivatives, characterized by its molecular formula and a molecular weight of 214.65 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and fibroblast growth factor receptors (FGFRs), which are crucial in signaling pathways associated with cell growth and differentiation. This inhibition can lead to therapeutic effects in cancer treatment and other diseases related to aberrant cell signaling.
- Modulation of Gene Expression : this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
The compound's biological activities can be categorized as follows:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Potential : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation, particularly through its action on FGFRs. This suggests a role in targeted cancer therapies aimed at specific molecular pathways involved in tumor growth.
Case Studies
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Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
- A study explored the effects of this compound on FGFR signaling pathways. The results indicated a significant reduction in phosphorylation levels of downstream targets, suggesting effective inhibition of FGFR-mediated signaling in cancer cells.
-
Antimicrobial Activity Assessment :
- In vitro assays evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory zones, indicating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Inhibits FGFRs and kinases |
Methyl 6-chloro-4-(dimethylamino)nicotinate | Moderate | Moderate | Modulates enzyme activity |
6-Chloronicotinic acid | Low | Low | Limited interaction with cellular targets |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 6-chloro-4-(methylamino)nicotinate, and how do reaction conditions influence yield?
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The ethyl ester group enhances lipid solubility, making it soluble in THF, DCM, and ethyl acetate but poorly soluble in water. Stability studies in buffered solutions (pH 2–9) show degradation <5% over 24 hours at 25°C. Hydrolysis of the ester moiety occurs at pH >10, forming the carboxylic acid derivative .
Advanced Research Questions
Q. How does the methylamino substituent influence reactivity in cross-coupling reactions?
The methylamino group acts as an electron-donating substituent, directing electrophilic substitution to the 5-position of the pyridine ring. In Suzuki-Miyaura couplings, the chloro group at C6 is more reactive than C4 due to steric hindrance from the methylamino group. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) improve coupling efficiency with aryl boronic acids .
Q. What methodological approaches resolve contradictions in metabolic pathway data for this compound?
In vitro permeation studies using excised skin models (e.g., hairless rat skin) show simultaneous transport and metabolism of the ethyl ester to nicotinic acid. Conflicting data on metabolic rates can arise from differences in esterase activity or skin thickness. To address this:
- Normalize metabolic rates to tissue protein content.
- Use LC-MS/MS to quantify both parent compound and metabolites.
- Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish transport vs. enzymatic degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) with acetylcholinesterase (AChE) reveals hydrogen bonding between the pyridine nitrogen and Tyr337. MD simulations (100 ns) assess stability of the ligand-receptor complex. Key parameters include binding free energy (ΔG < -8 kcal/mol) and RMSD (<2 Å). Validate predictions with in vitro AChE inhibition assays (IC₅₀ values) .
Q. What strategies optimize regioselectivity in further functionalization of the pyridine ring?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the methylamino group, enabling directed functionalization at C5.
- Protection/deprotection : Temporarily protect the amine with Boc anhydride to reduce steric effects during C4 modifications.
- Microwave irradiation : Enhances reaction rates and selectivity in halogenation (e.g., NCS for chlorination) .
Q. Data Contradiction Analysis
Q. Why do evaporation rates of nicotinate salts vary significantly in gas-phase studies?
Differences in basicity (pKa) of the ester group influence salt formation and volatility. For example, methyl nicotinate (pKa 3.23) evaporates faster than ethyl derivatives due to lower molecular weight and weaker intermolecular forces. Contradictions in literature data may stem from inconsistent measurement conditions (e.g., temperature, humidity). Standardize assays using TGA (thermogravimetric analysis) at 25°C and 40% RH .
Q. Methodological Best Practices
Properties
IUPAC Name |
ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-5-12-8(10)4-7(6)11-2/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFVBVKIMXSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609172 | |
Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-28-3 | |
Record name | Ethyl 6-chloro-4-(methylamino)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449811-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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